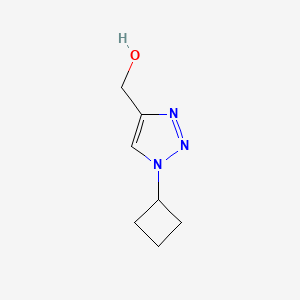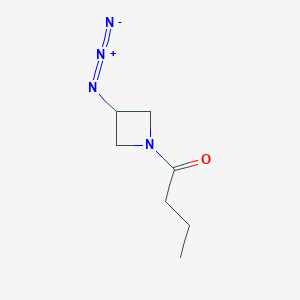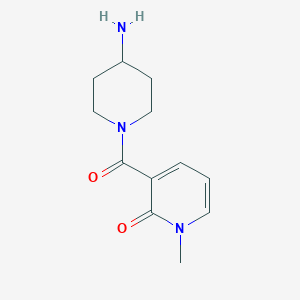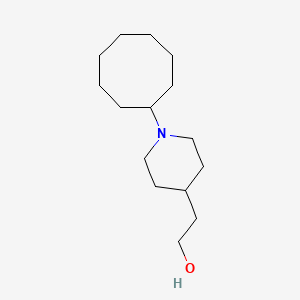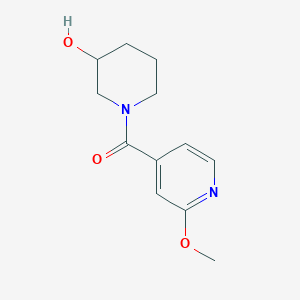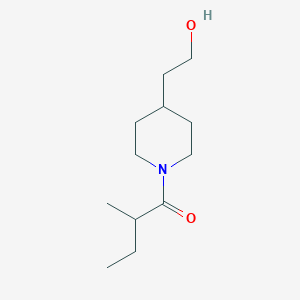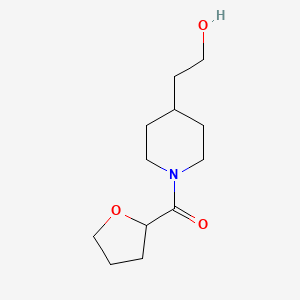
4-Chloro-6-(4-(2-fluoroethyl)piperazin-1-yl)pyrimidine
Descripción general
Descripción
“4-Chloro-6-(4-(2-fluoroethyl)piperazin-1-yl)pyrimidine” is a chemical compound with the molecular formula C10H14ClFN4. It is a derivative of pyrimidine, a basic aromatic ring that is a fundamental structure of nucleotides in DNA and RNA .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including “4-Chloro-6-(4-(2-fluoroethyl)piperazin-1-yl)pyrimidine”, often involves the reaction of a pyrimidine base with various reagents . For instance, one method involves the reaction of 4-chloro-6-methylmercaptopyrazolo[3,4-d]pyrimidine with 3-fluoroaniline in the presence of Hunig’s base in n-butanol .Molecular Structure Analysis
The molecular structure of “4-Chloro-6-(4-(2-fluoroethyl)piperazin-1-yl)pyrimidine” includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. Attached to this ring are a chloro group, a piperazine ring, and a fluoroethyl group.Aplicaciones Científicas De Investigación
Pharmaceutical Testing
Compounds like this one are often used in pharmaceutical testing as reference standards to ensure accurate results in drug development .
Derivatization Reagent
Piperazine derivatives can serve as derivatization reagents for carboxyl groups on peptides during spectrophotometric analysis .
Dopamine Receptor Ligands
Some piperazine compounds are known to be potent and selective ligands for dopamine receptors, which could have implications in neuroscience research .
Organic Synthesis
Piperazines are used in organic synthesis to create a variety of chemical structures with potential therapeutic properties .
Biological Potential
Indole derivatives, which are structurally related to pyrimidines, have shown biological potential in inflammation inhibition and could be explored for anti-inflammatory properties .
Mecanismo De Acción
Target of Action
It is known that pyrimidine derivatives often target protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
Pyrimidine derivatives often exert their effects by inhibiting protein kinases . This inhibition can lead to changes in cell growth, differentiation, migration, and metabolism .
Biochemical Pathways
Given that protein kinases are often the targets of pyrimidine derivatives , it is likely that the compound affects pathways related to cell growth, differentiation, migration, and metabolism .
Result of Action
Given that protein kinases are often the targets of pyrimidine derivatives , it is likely that the compound affects cell growth, differentiation, migration, and metabolism .
Direcciones Futuras
The future directions for “4-Chloro-6-(4-(2-fluoroethyl)piperazin-1-yl)pyrimidine” and similar compounds could involve further exploration of their potential as therapeutic agents, given their ability to inhibit protein kinases . Additionally, more research could be conducted to fully understand their synthesis, chemical reactions, and physical and chemical properties.
Propiedades
IUPAC Name |
4-chloro-6-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClFN4/c11-9-7-10(14-8-13-9)16-5-3-15(2-1-12)4-6-16/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHHPRBSWFLZSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCF)C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClFN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



